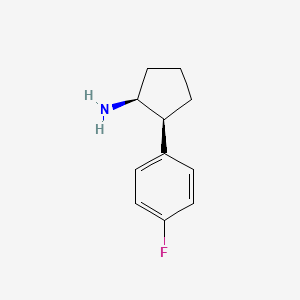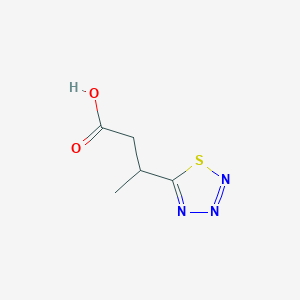
(4-Hydrazinylphenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydrazinylphenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone is a complex organic compound that features both hydrazine and pyrrolidine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydrazinylphenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Hydrazine Derivative: The starting material, 4-nitrophenylhydrazine, is reduced to 4-hydrazinylphenylhydrazine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of the Pyrrolidine Derivative: 2-(hydroxymethyl)pyrrolidine is synthesized from pyrrolidine through a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide.
Coupling Reaction: The final step involves coupling the 4-hydrazinylphenylhydrazine with 2-(hydroxymethyl)pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Hydrazinylphenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds using oxidizing agents such as hydrogen peroxide.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides to form ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Sodium borohydride, methanol, and room temperature.
Substitution: Alkyl halides, base (e.g., sodium hydroxide), and solvent (e.g., dichloromethane).
Major Products
Oxidation: Azo compounds.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Hydrazinylphenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of (4-Hydrazinylphenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, while the pyrrolidine group can enhance the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Hydrazinylphenyl)methanone: Lacks the pyrrolidine group, making it less versatile in terms of chemical reactivity.
(2-(Hydroxymethyl)pyrrolidin-1-yl)methanone: Lacks the hydrazine group, reducing its potential for forming covalent bonds with biological targets.
Uniqueness
(4-Hydrazinylphenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone is unique due to the presence of both hydrazine and pyrrolidine functional groups, which provide a combination of reactivity and binding affinity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H17N3O2 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
(4-hydrazinylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C12H17N3O2/c13-14-10-5-3-9(4-6-10)12(17)15-7-1-2-11(15)8-16/h3-6,11,14,16H,1-2,7-8,13H2 |
InChI-Schlüssel |
PATHEILESULSNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)NN)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide](/img/structure/B13342159.png)
![2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B13342160.png)
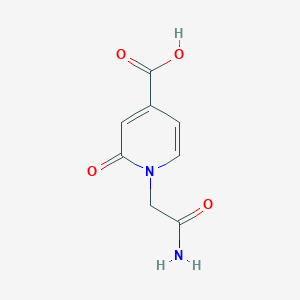
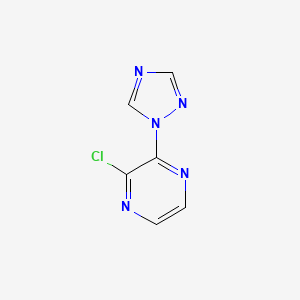


![2-Cyclobutyl-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13342184.png)
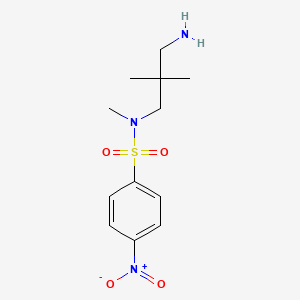
![Rel-methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13342194.png)
![6-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B13342196.png)
